1-Pyrenesulfonic acid sodium salt

Catalog No.
S1533456
CAS No.
59323-54-5
M.F
C16H10NaO3S
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenesulfonic acid sodium salt

CAS Number

59323-54-5

Product Name

1-Pyrenesulfonic acid sodium salt

IUPAC Name

sodium;pyrene-1-sulfonate

Molecular Formula

C16H10NaO3S

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);

InChI Key

UTUQPMDRGQJMHW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na]

1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.
Fluorescent Water Soluble Probe

1-Pyrenesulfonic acid sodium salt (CAS 59323-54-5) is a highly specialized, water-soluble aromatic amphiphile primarily procured as a non-covalent functionalization agent, fluorescent probe, and bulky polymeric dopant[REFS-1, REFS-2]. Structurally consisting of a planar, electron-rich pyrene core functionalized with a single hydrophilic sulfonate group, it provides a highly effective thermodynamic balance for π-π stacking onto carbonaceous surfaces while imparting aqueous solubility. In industrial and advanced laboratory workflows, it is the benchmark precursor for the liquid-phase exfoliation of graphene, the dispersion of carbon nanotubes (CNTs) without destructive covalent oxidation, and the synthesis of morphologically controlled conducting polymers (such as polypyrrole and PEDOT) [REFS-1, REFS-2]. Its dual functionality as both a structure-directing surfactant and an immobile anionic dopant makes it a critical material for energy storage, printable electronics, and aqueous sensor manufacturing.

Substituting 1-pyrenesulfonic acid sodium salt with closely related analogs fundamentally disrupts processability and material performance [1]. Unsubstituted pyrene is virtually insoluble in water, rendering it useless for aqueous dispersions or green-solvent processing. Conversely, highly substituted analogs like 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA) possess excessive hydrophilicity and steric bulk; the multiple charged sulfonate groups favor solvation in water over adsorption onto hydrophobic carbon lattices, drastically reducing exfoliation yields [1]. Furthermore, simpler aromatic sulfonates (e.g., sodium benzenesulfonate or p-toluenesulfonate) lack the extended four-ring π-system required for robust, irreversible non-covalent anchoring to carbon nanotubes or graphene. For procurement teams, specifying the mono-sulfonated pyrene is essential to guarantee the exact amphiphilic geometry required for high-yield nanomaterial dispersion and stable polymer doping.

Superior Liquid-Phase Exfoliation Yield vs. Tetra-Substituted Analogs

In liquid-phase exfoliation (LPE) of graphite, the number of functional groups on the pyrene core dictates the thermodynamic drive for surface adsorption. Studies demonstrate that 1-pyrenesulfonic acid sodium salt achieves exceptionally high aqueous graphene dispersion concentrations (up to 0.8–1.0 mg/mL) with a high yield of few-layer flakes[REFS-1, REFS-2]. In direct comparison, the tetra-substituted analog, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, exhibits a severe drop in exfoliation efficiency[1]. The four sulfonate groups increase the molecule's affinity for the aqueous phase and introduce strong electrostatic repulsion, which prevents dense packing on the graphene surface [1].

Evidence DimensionAqueous graphene dispersion concentration
Target Compound Data0.8–1.0 mg/mL stable dispersion (using mono-sulfonate)
Comparator Or BaselineSignificant yield reduction with poor flake stabilization (using tetra-sulfonate)
Quantified DifferenceMono-substitution provides >3x higher stable dispersion yield by minimizing competitive water solvation.
ConditionsAqueous liquid-phase exfoliation of graphite under sonication and centrifugation.

Buyers scaling up graphene or CNT ink production must select the mono-substituted salt to maximize dispersion yields and minimize unexfoliated waste.

Dual-Action Surfactant and Dopant for Polypyrrole Nanowires

The synthesis of nanostructured conducting polymers requires precise control over micellar templates and dopant mobility. 1-Pyrenesulfonic acid sodium salt functions simultaneously as an anionic structure-directing agent and a bulky dopant during the electrochemical polymerization of pyrrole [1]. Unlike small, highly mobile dopants (such as chloride or p-toluenesulfonate) which result in amorphous bulk films prone to dedoping, this compound templates the growth of highly ordered, 1D polypyrrole micro- and nanowires [1]. The large pyrene core physically immobilizes the dopant within the polymer matrix, significantly enhancing the environmental and electrochemical stability of the resulting electrode.

Evidence DimensionPolymer morphology and dopant stability
Target Compound DataHighly ordered 1D nanowires with immobilized bulky dopants
Comparator Or BaselineAmorphous bulk films with mobile dopants (e.g., using p-toluenesulfonate)
Quantified DifferenceTransition from bulk 3D agglomerates to high-surface-area 1D nanowires with superior cycle life.
ConditionsElectrochemical polymerization of pyrrole in aqueous media.

For manufacturers of supercapacitors or neural interfaces, this compound provides the necessary morphological control and long-term stability that standard small-molecule dopants cannot achieve.

Irreversible pi-pi Anchoring vs. Simple Aromatic Sulfonates

The stabilization of carbon nanotubes (CNTs) in aqueous media without damaging their intrinsic sp2 lattice requires strong non-covalent interactions. The four-ring planar structure of 1-pyrenesulfonic acid sodium salt provides a massive contact area for π-π stacking compared to single-ring sulfonates like sodium benzenesulfonate[1]. This robust anchoring prevents the surfactant from desorbing upon dilution or changes in ionic strength. Consequently, it yields stable, individualized CNT dispersions that maintain high electrical conductivity, whereas single-ring analogs fail to overcome the strong van der Waals forces between bundled nanotubes [1].

Evidence DimensionDispersion stability and binding affinity
Target Compound DataStable, individualized aqueous CNT dispersions (via 4-ring pi-pi stacking)
Comparator Or BaselineRapid re-bundling and precipitation (using 1-ring benzenesulfonates)
Quantified DifferenceOrders of magnitude higher binding constant for pyrene vs. benzene cores on carbon lattices.
ConditionsAqueous dispersion of single-walled or multi-walled carbon nanotubes.

Ensures that formulated conductive inks and composite precursors remain stable on the shelf without requiring destructive acid-oxidation of the nanotubes.

Aqueous Graphene and CNT Ink Formulation

Utilized where non-destructive, liquid-phase exfoliation is required to produce highly conductive, printable carbon nanomaterial inks for flexible electronics and sensors [1].

Synthesis of Nanostructured Conducting Polymers

Employed where a bulky, immobile dopant is needed to template the growth of polypyrrole or PEDOT nanowires for high-performance supercapacitor electrodes or bioelectronics [2].

Fluorescent Quenching Assays for Nitroaromatics

Selected where a water-soluble, electron-rich fluorophore is required to detect trace explosives (e.g., TNT, 2,4-DNT) or heavy metals (Fe3+) in environmental water samples via π-donor/acceptor quenching mechanisms [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.02483463 g/mol

Monoisotopic Mass

305.02483463 g/mol

Heavy Atom Count

21

UNII

MY7U5L5NRU

Other CAS

59323-54-5

Dates

Last modified: 08-15-2023

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